An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid
An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-nitrophenylacetic acid, with the Chemical Abstracts Service (CAS) number 20876-28-2 , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a phenyl ring functionalized with a methoxy, a nitro, and an acetic acid group, makes it a molecule of interest in organic synthesis and medicinal chemistry. The electronic properties of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This guide provides a comprehensive overview of the known properties, synthesis, safety considerations, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Chemical and Physical Properties
While detailed experimental data for 2-Methoxy-6-nitrophenylacetic acid is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.
| Property | Value | Source |
| CAS Number | 20876-28-2 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Not definitively reported; likely a solid | |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Not definitively reported; likely soluble in organic solvents |
Synthesis and Chemical Reactions
Proposed Synthetic Pathway: Nitration of 2-Methoxyphenylacetic Acid
The most logical precursor for the synthesis of 2-Methoxy-6-nitrophenylacetic acid is 2-Methoxyphenylacetic acid (CAS 93-25-4).[3] The synthesis would involve the regioselective nitration of the aromatic ring.
Reaction Scheme:
A proposed synthetic route for 2-Methoxy-6-nitrophenylacetic acid.
Causality of Experimental Choices:
The methoxy (-OCH₃) group is an ortho-, para-directing activator, while the acetic acid (-CH₂COOH) group is a weak deactivator and also ortho-, para-directing. The nitration of 2-methoxyphenylacetic acid would likely yield a mixture of isomers. The steric hindrance from the acetic acid side chain might influence the regioselectivity of the nitration, potentially favoring the introduction of the nitro group at the less hindered para position (to the methoxy group) or the ortho position (position 6). Achieving high selectivity for the 6-nitro isomer could be challenging and may require careful optimization of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent. A patent for the synthesis of the similar compound, 2-methyl-3-nitrophenylacetic acid, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures, which could be a starting point for developing a protocol for the target molecule.[4]
Potential Subsequent Reactions
The functional groups present in 2-Methoxy-6-nitrophenylacetic acid offer several avenues for further chemical transformations:
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Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which is a common transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[5]
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Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration.
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Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
Applications in Research and Drug Development
While specific biological activities for 2-Methoxy-6-nitrophenylacetic acid are not extensively reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6]
The broader class of nitrophenylacetic acids and their derivatives are utilized in several areas:
-
Precursors for Heterocyclic Synthesis: These compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[5] The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other reagents, can lead to the formation of various ring systems.
-
Enzyme Inhibition Studies: The structural features of nitrophenylacetic acids make them suitable candidates for investigation as enzyme inhibitors. For instance, related methoxy-substituted compounds have been studied for their potential as cyclooxygenase (COX) inhibitors.[7]
-
Intermediates in Drug Synthesis: The functional groups on 2-Methoxy-6-nitrophenylacetic acid allow for its incorporation into more complex molecules with potential therapeutic applications. Aromatic nitro compounds are key components in a variety of drugs.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Methoxy-6-nitrophenylacetic acid (CAS 20876-28-2) indicates that the compound is considered irritating to the eyes, respiratory system, and skin.[1] General safety precautions for handling similar aromatic nitro compounds should be strictly followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-Methoxy-6-nitrophenylacetic acid is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest its utility as a precursor for the synthesis of more complex molecules, including potentially biologically active heterocyclic compounds. Further research is needed to fully elucidate its physical and chemical properties, develop robust synthetic protocols, and explore its biological activity. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.
References
-
Material Safety Data Sheet. 2-Methoxy-6-nitrophenylacetic acid. [Link]
-
PubChem. 2-Methoxyphenylacetic acid. [Link]
- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
Fujisawa, S., et al. "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo, vol. 21, no. 2, 2007, pp. 279-86. [Link]
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.ie [fishersci.ie]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
